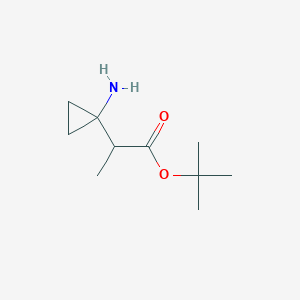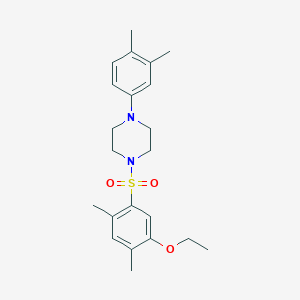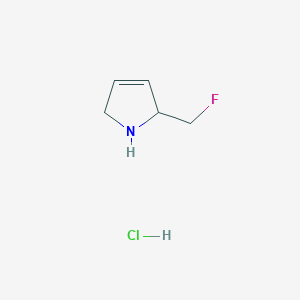![molecular formula C10H13N3O2 B2580219 N-[(Oxolan-3-yl)methyl]pyrazin-2-carboxamid CAS No. 1223182-96-4](/img/structure/B2580219.png)
N-[(Oxolan-3-yl)methyl]pyrazin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide” is a chemical compound that contains an oxolane (tetrahydrofuran) ring, a pyrazine ring, and a carboxamide group . Pyrazine derivatives have been studied for their potential as anti-tubercular agents .
Synthesis Analysis
While the specific synthesis of “N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide” is not available, similar pyrazine derivatives have been synthesized for their anti-tubercular activity . The synthesis typically involves the reaction of a pyrazine carboxylate with an amine .Molecular Structure Analysis
The molecular structure of “N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide” would consist of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms), an oxolane ring (a five-membered ring containing an oxygen atom), and a carboxamide group (a carbonyl group attached to a nitrogen atom) .Wirkmechanismus
The mechanism of action of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells and bacteria by interfering with their DNA synthesis and replication. It has also been shown to have an effect on the central nervous system by increasing the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide has various biochemical and physiological effects. It has been shown to have an effect on the central nervous system by increasing the release of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the growth of cancer cells and bacteria by interfering with their DNA synthesis and replication. Additionally, it has been shown to have an effect on the cardiovascular system by reducing blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide in lab experiments include its unique structure and properties, its potential applications in various fields, and its ability to cross the blood-brain barrier. However, its limitations include its high cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide. One future direction is to further explore its potential use as an anticancer and antibacterial agent. Another future direction is to study its potential use in drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Overall, the study of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide has the potential to lead to significant advancements in various fields.
Synthesemethoden
The synthesis of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide involves a multi-step process. The first step involves the reaction of pyrazine-2-carboxylic acid with oxalyl chloride to form pyrazine-2-carbonyl chloride. The second step involves the reaction of pyrazine-2-carbonyl chloride with oxolan-3-amine to form N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide. The purity of the compound can be improved by further purification methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen mit einem Pyrrolopyrazin-Gerüst, zu denen auch „N-[(Oxolan-3-yl)methyl]pyrazin-2-carboxamid“ gehört, haben eine große Bandbreite an biologischen Aktivitäten gezeigt, darunter antibakterielle Eigenschaften . Es wurde festgestellt, dass diese Verbindungen gegen verschiedene Arten von Bakterien und Pilzen wirksam sind .
Entzündungshemmende Aktivität
Pyrrolopyrazin-Derivate haben auch entzündungshemmende Aktivität gezeigt . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind .
Antivirale Aktivität
Diese Verbindungen haben antivirale Eigenschaften gezeigt . Sie könnten möglicherweise bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden .
Antioxidative Aktivität
Pyrrolopyrazin-Derivate haben antioxidative Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Vorbeugung von Krankheiten verwendet werden könnten, die mit oxidativem Stress verbunden sind .
Antitumoraktivität
Verbindungen mit einem Pyrrolopyrazin-Gerüst haben Antitumor-Eigenschaften gezeigt . Sie könnten möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden .
Kinase-Inhibitorische Aktivität
Pyrrolopyrazin-Derivate haben Aktivität bei der Kinase-Inhibition gezeigt . Dies deutet darauf hin, dass sie bei der Behandlung von Krankheiten eingesetzt werden könnten, die mit Kinase-Aktivität verbunden sind .
Antimykobakterielle Aktivität
Einige N-Alkyl-3-(Alkylamino)pyrazin-2-carboxamide, zu denen auch „this compound“ gehört, haben antimykobakterielle Aktivität gegen Mycobacterium tuberculosis gezeigt . Dies deutet auf eine mögliche Anwendung bei der Behandlung von Tuberkulose hin .
Hemmung des Photosynthetischen Elektronentransports
Es wurde festgestellt, dass diese Verbindungen den Photosystem-2-Photosynthetischen Elektronentransport (PET) in Spinatchloroplasten hemmen . Diese Aktivität ist stark mit der Lipophilie der Verbindungen verbunden .
Eigenschaften
IUPAC Name |
N-(oxolan-3-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(9-6-11-2-3-12-9)13-5-8-1-4-15-7-8/h2-3,6,8H,1,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUUUVVDYRELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)
![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)
![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)


![2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2580145.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)


![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)